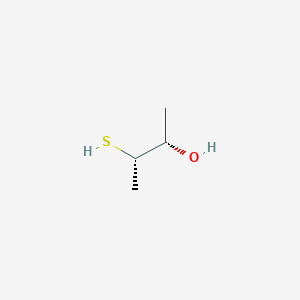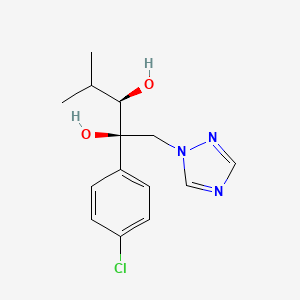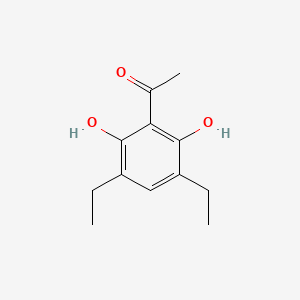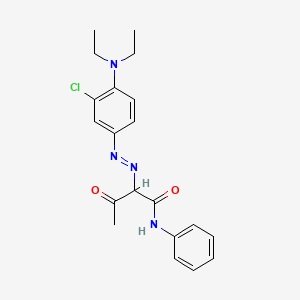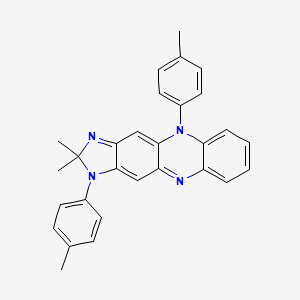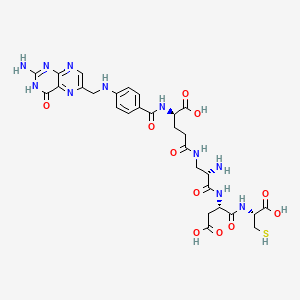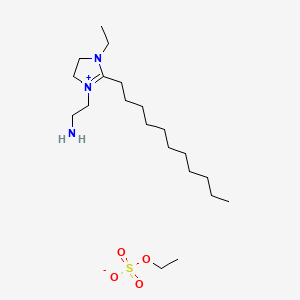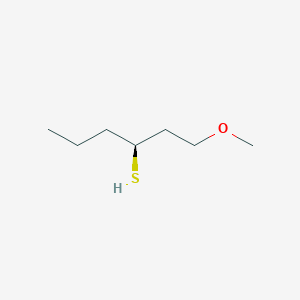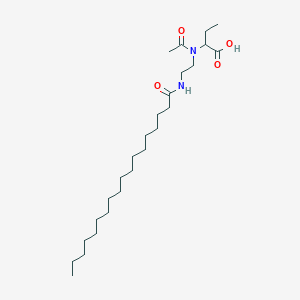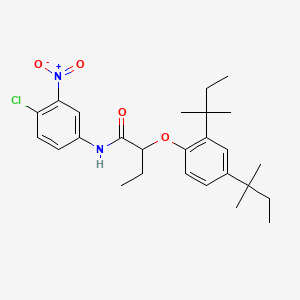
4'-Chloro-2-(2,4-di-tert-pentylphenoxy)-3'-nitrobutyranilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide is a complex organic compound with the molecular formula C24H31ClN2O4 This compound is known for its unique chemical structure, which includes a chloro group, a nitro group, and a phenoxy group with tert-pentyl substituents
Métodos De Preparación
The synthesis of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the preparation of 2,4-di-tert-pentylphenol, which is then reacted with a suitable chlorinating agent to introduce the chloro group.
Nitration: The chlorinated phenol is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with butyranilide: The nitro-chlorophenol intermediate is then coupled with butyranilide under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group with tert-pentyl substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide can be compared with other similar compounds, such as:
4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitroacetanilide: This compound has a similar structure but with an acetanilide moiety instead of a butyranilide moiety.
2-Chloro-4-tert-amylphenol: This compound shares the chloro and tert-pentylphenoxy groups but lacks the nitro and butyranilide groups.
The uniqueness of 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitrobutyranilide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
27333-05-7 |
|---|---|
Fórmula molecular |
C26H35ClN2O4 |
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide |
InChI |
InChI=1S/C26H35ClN2O4/c1-8-22(24(30)28-18-12-13-20(27)21(16-18)29(31)32)33-23-14-11-17(25(4,5)9-2)15-19(23)26(6,7)10-3/h11-16,22H,8-10H2,1-7H3,(H,28,30) |
Clave InChI |
NDHDBYBYUGLUJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


